![molecular formula C9H11ClN2 B1415176 4-chloro-1-N-cyclopropylbenzene-1,2-diamine CAS No. 1092286-35-5](/img/structure/B1415176.png)
4-chloro-1-N-cyclopropylbenzene-1,2-diamine
Overview
Description
4-chloro-1-N-cyclopropylbenzene-1,2-diamine, also known as CPBD, is a crystalline compound with the chemical formula C9H11ClN2. It has a molecular weight of 182.65 g/mol .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 4-chloro-1-N-cyclopropylbenzene-1,2-diamine, is a challenging process due to the inhibitory effect of the diamine products on transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity . A scalable electrocatalytic 1,2-diamination reaction has been reported that can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine is represented by the formula C9H11ClN2 . More detailed structural information can be obtained from resources like PubChem and ChemicalBook .Physical And Chemical Properties Analysis
4-chloro-1-N-cyclopropylbenzene-1,2-diamine has a molecular weight of 182.65 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Quinoxaline and its Derivatives
Quinoxaline, a benzopyrazine derivative, plays a crucial role in the development of pharmaceuticals, dyes, and antibiotics such as echinomycin and levomycin. Its structural analogs, including substituted derivatives, have been explored for their antitumoral properties and as catalysts' ligands. This reflects the chemical versatility and potential biomedical applications of heterocyclic compounds related to 4-chloro-1-N-cyclopropylbenzene-1,2-diamine (Aastha Pareek & Dharma Kishor, 2015).
Environmental Implications of Heterocyclic Compounds
Research into the environmental occurrence, toxicity, and degradation of triclosan, a synthetic antibacterial agent, has implications for understanding the environmental behavior of structurally related heterocyclic compounds. This research highlights the importance of monitoring and mitigating the environmental impact of such compounds (G. Bedoux et al., 2012).
Flame Retardancy and Dielectric Properties
Heterocyclic compounds such as cyclotriphosphazenes, which share a similar domain of chemical engineering applications, are investigated for their flame retardancy and dielectric properties. This underscores the potential of 4-chloro-1-N-cyclopropylbenzene-1,2-diamine and its derivatives in materials science and engineering applications (Siti Nur Khalidah Usri et al., 2021).
Luminescent Materials
The study of nanostructured luminescent micelles, which can incorporate various luminescent tags, demonstrates the potential of heterocyclic compounds in sensing applications, bioimaging, and drug delivery. This area of research exemplifies the diverse applications of heterocyclic compounds in developing advanced materials and sensing technologies (Shashikana Paria et al., 2022).
properties
IUPAC Name |
4-chloro-1-N-cyclopropylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFMJJQKBPITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-N-cyclopropylbenzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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